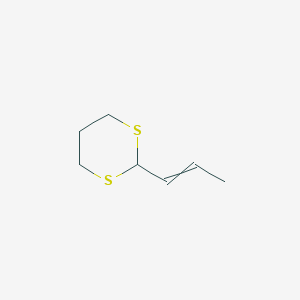

1,3-Dithiane, 2-(1-propenyl)-

Description

Historical Context and Foundational Principles of Dithiane Chemistry

Evolution of 1,3-Dithianes as Synthetic Equivalents

Initially recognized for their stability under both acidic and basic conditions, 1,3-dithianes, formed from the reaction of a carbonyl compound with 1,3-propanedithiol, served primarily as robust protecting groups for aldehydes and ketones. organic-chemistry.orgasianpubs.org However, their role in organic synthesis expanded dramatically with the pioneering work of E.J. Corey and Dieter Seebach in the 1960s. wikipedia.orgsynarchive.comresearchgate.net They demonstrated that the C2 proton of a 1,3-dithiane (B146892) is sufficiently acidic (pKa ≈ 31) to be removed by a strong base like n-butyllithium. rjstonline.comyoutube.com This discovery transformed the dithiane group from a passive protecting moiety into a versatile synthetic building block. researchgate.netresearchgate.net The resulting 2-lithio-1,3-dithiane anion is a powerful nucleophile, capable of reacting with a wide array of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds. wikipedia.orgscribd.com This process, often termed the Corey-Seebach reaction, allows for the construction of ketones, α-hydroxy ketones, and other valuable structures upon hydrolysis of the dithiane group. wikipedia.orgsynarchive.com

The Umpolung Concept and Acyl Anion Equivalents

The development of dithiane chemistry is intrinsically linked to the concept of Umpolung , a German term for "polarity reversal". rjstonline.comorganic-chemistry.orgnumberanalytics.com In a typical carbonyl compound, the carbonyl carbon is electrophilic due to the electronegativity of the adjacent oxygen atom. rjstonline.com The conversion of an aldehyde to a 1,3-dithiane and its subsequent deprotonation effectively inverts this reactivity. rjstonline.comorganic-chemistry.org The C2 carbon, originally the electrophilic center of the aldehyde, becomes the nucleophilic center in the 2-lithio-1,3-dithiane anion.

This lithiated dithiane is thus considered a "masked" acyl anion or an acyl anion equivalent . researchgate.netacs.org Acyl anions themselves are difficult to generate and use directly, but the dithiane methodology provides a stable and manageable synthon for this reactive species. journalspress.com This strategy of reactivity inversion opened up new pathways in retrosynthetic analysis, allowing for bond disconnections that were previously considered illogical. journalspress.com The ability to form bonds between two atoms that are normally electrophiles is a cornerstone of modern synthesis, with dithianes being a classic and widely used example of this principle. numberanalytics.comjournalspress.com

Significance of Propenyl-Substituted Dithianes in Advanced Retrosynthesis

The introduction of an unsaturated substituent, such as a 1-propenyl group, at the C2 position of the dithiane ring, as in 1,3-Dithiane, 2-(1-propenyl)- , further expands the synthetic utility. This specific substitution pattern creates an allylic system upon deprotonation. Deprotonation of 2-vinyl or 2-alkenyl-1,3-dithianes with a strong base can lead to a delocalized allylic anion, with potential reactive sites at both the α- and γ-positions relative to the sulfur atoms.

A key application demonstrating the significance of this structure is in the synthesis of certain natural products. The deprotonation of 2-(1-propen-1-yl)-1,3-dithiane (prepared from crotonaldehyde (B89634) and 1,3-propanedithiol) generates a crotyllithium-type reagent. uwindsor.ca This anion has been shown to react with aldehydes preferentially at the γ-position, leading to ketene (B1206846) dithioacetals. uwindsor.ca Subsequent hydrolysis provides an expedient route to valuable target molecules. This γ-reactivity allows the propenyl-substituted dithiane to act as a homoenolate equivalent, another form of Umpolung reactivity. uwindsor.ca

This strategy has been successfully employed in the synthesis of natural products such as:

(±)-trans-Quercus lactone uwindsor.ca

(±)-Eldanolide , an insect pheromone uwindsor.ca

In these syntheses, the 1,3-Dithiane, 2-(1-propenyl)- fragment serves as a linchpin, enabling a crucial carbon-carbon bond formation that would be difficult to achieve through more conventional enolate chemistry. This highlights the importance of such substituted dithianes in providing non-obvious retrosynthetic disconnections for complex targets.

Scope and Research Trajectory of 1,3-Dithiane, 2-(1-propenyl)- in Modern Organic Chemistry

The research trajectory for specialized dithiane reagents like 1,3-Dithiane, 2-(1-propenyl)- is tied to the broader evolution of dithiane chemistry in the synthesis of architecturally complex molecules. researchgate.netacs.org While the foundational Corey-Seebach reaction remains a staple, modern research focuses on expanding the scope and addressing previous limitations, such as the often harsh conditions required for dithiane deprotection. wikipedia.orgorganic-chemistry.org

The use of 1,3-Dithiane, 2-(1-propenyl)- and related vinylogous systems continues to be explored in the total synthesis of natural products. uwindsor.canih.govencyclopedia.pub The ability to control the regioselectivity of the allylic anion's reaction (α- versus γ-alkylation) is a subject of ongoing interest, as it dictates the structure of the final product. Factors influencing this selectivity include the nature of the electrophile, the counterion, and the solvent system.

Furthermore, the integration of dithiane chemistry with other modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions, represents a promising future direction. nih.gov The development of asymmetric variations of dithiane reactions also continues to be a major goal, enabling the stereocontrolled synthesis of chiral molecules. As chemists continue to tackle increasingly complex synthetic targets, the unique reactivity profile of 1,3-Dithiane, 2-(1-propenyl)- ensures its place as a valuable tool for strategic bond constructions.

Data Tables

Table 1: Physicochemical Properties of Parent 1,3-Dithiane

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₈S₂ | wikipedia.org |

| Molar Mass | 120.23 g·mol⁻¹ | wikipedia.org |

| Melting Point | 54 °C | wikipedia.org |

| Appearance | Colorless solid | wikipedia.org |

| Acidity (pKa of C2-H) | ~31 | youtube.com |

Table 2: Corey-Seebach Reaction using 1,3-Dithiane

| Step | Description | General Reaction |

| 1 | Thioacetal Formation | R-CHO + HS(CH₂)₃SH → R-CH(S₂(CH₂)₃) |

| 2 | Deprotonation | R-CH(S₂(CH₂)₃) + n-BuLi → [R-C(S₂(CH₂)₃)]⁻Li⁺ |

| 3 | Alkylation | [R-C(S₂(CH₂)₃)]⁻Li⁺ + E⁺ → R-C(E)(S₂(CH₂)₃) |

| 4 | Deprotection (Hydrolysis) | R-C(E)(S₂(CH₂)₃) + H₂O, [Hg²⁺] → R-C(O)-E |

References: wikipedia.orgsynarchive.com

Structure

3D Structure

Properties

CAS No. |

61685-42-5 |

|---|---|

Molecular Formula |

C7H12S2 |

Molecular Weight |

160.3 g/mol |

IUPAC Name |

2-prop-1-enyl-1,3-dithiane |

InChI |

InChI=1S/C7H12S2/c1-2-4-7-8-5-3-6-9-7/h2,4,7H,3,5-6H2,1H3 |

InChI Key |

ZQDTUUPIGIIESY-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC1SCCCS1 |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 1,3 Dithiane, 2 1 Propenyl and Analogous Structures

Direct Formation Methods from Carbonyl Precursors and Dithiols

The most fundamental approach to the synthesis of 2-substituted-1,3-dithianes involves the direct reaction of a carbonyl compound with 1,3-propanedithiol. scribd.comorganic-chemistry.org This reaction, known as thioacetalization, forms the core of many synthetic strategies for preparing dithiane-containing molecules.

Catalyst Systems for Thioacetalization

The condensation of a carbonyl compound with a dithiol to form a 1,3-dithiane (B146892) is typically catalyzed by either Brønsted or Lewis acids. organic-chemistry.orgquimicaorganica.org A variety of catalyst systems have been developed to promote this transformation efficiently under mild conditions.

Commonly employed catalysts include:

p-Toluenesulfonic acid (p-TsOH): Often used in conjunction with silica (B1680970) gel, this system provides a versatile and high-yielding method for the protection of aldehydes and ketones as thioacetals. organic-chemistry.orgorganic-chemistry.org The reaction proceeds with short reaction times and a simple workup procedure. organic-chemistry.org

Lewis Acids: A range of Lewis acids are effective for thioacetalization. Hafnium trifluoromethanesulfonate (B1224126) [Hf(OTf)₃] and yttrium triflate [Y(OTf)₃] have been shown to catalyze the formation of dithianes from various carbonyl compounds, including aliphatic and aromatic aldehydes and ketones, with high yields. organic-chemistry.orgorganic-chemistry.org These catalysts are valued for their mild reaction conditions, which tolerate sensitive functional groups. organic-chemistry.org

Iodine: A catalytic amount of iodine can also effectively promote the formation of thioacetals from aldehydes and ketones. organic-chemistry.org

Tungstophosphoric acid (H₃PW₁₂O₄₀): This heteropoly acid is a highly selective catalyst for the thioacetalization of a wide range of carbonyl compounds, often providing excellent yields in the absence of a solvent. organic-chemistry.org

Boron trifluoride diethyl etherate (BF₃·OEt₂): In combination with glacial acetic acid, this system provides an efficient method for the preparation of the parent 1,3-dithiane from formaldehyde (B43269) precursors like methylal. orgsyn.org

The choice of catalyst can be critical for chemoselectivity, especially when dealing with substrates containing multiple carbonyl groups or other acid-sensitive functionalities. For instance, some catalytic systems allow for the selective protection of aldehydes in the presence of ketones. organic-chemistry.orgorganic-chemistry.org

Strategic Considerations for Synthetic Efficiency

Several factors must be considered to maximize the efficiency of thioacetalization reactions. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the dithiane. organic-chemistry.org The use of silica gel can facilitate this by sequestering water as it is formed. organic-chemistry.org

The reaction solvent can also play a significant role. While halogenated solvents like chloroform (B151607) are traditionally used, the development of greener methods has led to the exploration of less toxic alternatives like hexanes, which have shown comparable efficiency in some systems. organic-chemistry.orgorgsyn.org In certain cases, the reaction can even be performed in the absence of a solvent, further enhancing the environmental friendliness of the procedure. organic-chemistry.org

For the synthesis of the parent 1,3-dithiane, careful control of reaction conditions is necessary to avoid the formation of linear condensation products, which can be a significant side reaction. orgsyn.org

Alkylation and Functionalization of Pre-existing Dithianes

An alternative and highly versatile strategy for the synthesis of 2-substituted dithianes involves the deprotonation of a pre-existing 1,3-dithiane followed by reaction with a suitable electrophile. This approach leverages the acidity of the C-2 protons of the dithiane ring. scribd.comyoutube.com

Alkylation of 2-Lithio-1,3-dithiane with Propenyl Electrophilic Species

The protons at the C-2 position of 1,3-dithiane are acidic and can be removed by a strong base, such as n-butyllithium, to form 2-lithio-1,3-dithiane. youtube.comresearchgate.net This lithiated species is a potent nucleophile and can react with a variety of electrophiles in what is known as the Corey-Seebach reaction. organic-chemistry.org

To synthesize 1,3-Dithiane, 2-(1-propenyl)-, a propenyl electrophile is required. This could be, for example, a 1-halopropene or a propenyl sulfonate. The reaction proceeds via an S_N2-type mechanism where the dithiane anion attacks the electrophilic carbon of the propenyl species. youtube.com Arenesulfonates of primary alcohols have been shown to react smoothly with lithio derivatives of 1,3-dithiane at room temperature to afford 2-alkyl derivatives in high yields. organic-chemistry.org

This method offers a powerful way to introduce a wide range of substituents at the 2-position of the dithiane ring, making it a cornerstone of modern organic synthesis for the construction of complex molecules. orgsyn.orgasianpubs.org

Stereochemical Control in Alkenylation Processes

The introduction of a substituent at the 2-position of a dithiane can create a new stereocenter. Controlling the stereochemistry of this process is a significant challenge and an active area of research. The 1,3-dithiane group itself can act as a chiral auxiliary, influencing the stereochemical outcome of reactions at adjacent centers. butler.edu Research has demonstrated that the dithiane moiety can effectively control the relative stereochemistry during nucleophilic additions to the ring. butler.edu

In the context of alkenylation, if the propenyl electrophile or the dithiane itself is chiral, diastereoselective reactions can be achieved. The stereochemical course of these reactions is influenced by factors such as the nature of the substrate, the reagents used, and the reaction conditions.

Diversification via Alkenyl Group Introduction

The introduction of an alkenyl group, such as the 1-propenyl group, opens up further avenues for the diversification of the dithiane structure. The double bond of the propenyl group can undergo a variety of chemical transformations, allowing for the synthesis of a wide array of more complex molecules.

For instance, rhodium(III)-catalyzed oxidative alkenylation of 2-aryl-1,3-dithiane derivatives has been developed. acs.org In this process, the 1,3-dithiane acts as an effective directing group, leading to exclusively monoselective alkenylation under mild oxidative conditions. acs.org This highlights the utility of the dithiane group not only as a protecting group or a synthetic handle for nucleophilic attack but also as a directing group in C-H activation/functionalization reactions.

Furthermore, the double bond can participate in reactions such as hydroboration-oxidation, epoxidation, and dihydroxylation, providing access to a range of functionalized dithiane derivatives. These transformations allow for the elaboration of the simple 2-(1-propenyl)-1,3-dithiane into more complex and valuable synthetic intermediates.

Reactions Involving Enolates and Related Nucleophiles

The hydrogen atoms at the C2 position of the 1,3-dithiane ring are acidic enough (pKa ≈ 31) to be removed by strong bases, such as n-butyllithium (n-BuLi). youtube.com This deprotonation generates a highly stabilized carbanion, 2-lithio-1,3-dithiane, which serves as a potent nucleophile. uwindsor.caquimicaorganica.org This nucleophilic dithiane is analogous to an enolate in its ability to attack a wide range of electrophiles to form new carbon-carbon bonds. scribd.com

The general process begins with the protection of an aldehyde, such as propanal, by reacting it with propane-1,3-dithiol in the presence of a Lewis or Brønsted acid catalyst to form the corresponding 2-substituted 1,3-dithiane. scribd.comorganic-chemistry.org However, for the synthesis of 1,3-Dithiane, 2-(1-propenyl)-, the strategy often involves starting with unsubstituted 1,3-dithiane, generating the C2 anion, and then introducing the propenyl group.

The 2-lithio-1,3-dithiane anion can react with a variety of electrophiles in SN2 reactions. Primary alkyl halides and sulfonates are particularly effective electrophiles for this transformation. uwindsor.caorganic-chemistry.org For instance, the reaction of 2-lithio-1,3-dithiane with a propenyl halide, such as 1-bromopropene, would directly yield 1,3-Dithiane, 2-(1-propenyl)-. The reaction with unhindered alkyl halides typically proceeds with a complete inversion of configuration, indicative of an SN2 pathway. uwindsor.ca

Beyond simple alkyl halides, the dithiane anion can react with other electrophiles, leading to a diverse range of analogous structures. These reactions showcase the broad utility of this synthetic intermediate. scribd.comuwindsor.ca

| Electrophile | Reagent | Product Type | Reference |

| Alkyl Halides/Sulfonates | R-X (e.g., 1-bromopropene) | 2-Alkyl-1,3-dithiane | uwindsor.caorganic-chemistry.org |

| Epoxides | Ethylene oxide | β-Hydroxy carbonyl precursor | scribd.comuwindsor.ca |

| Aldehydes/Ketones | R2C=O | α-Hydroxy carbonyl precursor | scribd.comuwindsor.ca |

| Carbon Dioxide | CO2 | α-Keto acid precursor | scribd.comyoutube.com |

This table illustrates the versatility of the 2-lithio-1,3-dithiane nucleophile in reacting with various electrophiles to form precursors to important functional groups.

Coupling Reactions for Propenyl Moiety Installation

The installation of an unsaturated moiety like the propenyl group can also be achieved through more advanced coupling reactions. While the direct alkylation with a propenyl halide is a primary method, transition metal-catalyzed cross-coupling reactions offer an alternative, particularly for creating analogous aryl- or vinyl-substituted dithianes.

Recent advancements have demonstrated the feasibility of palladium-catalyzed cross-coupling reactions using 2-aryl-1,3-dithianes. brynmawr.edu In this methodology, the dithiane, after deprotonation, acts as a transmetalation reagent in a palladium catalytic cycle, coupling with aryl bromides. brynmawr.edu This strategy could conceptually be extended to vinyl halides, including propenyl bromide, to form the desired C-C bond. The optimization of such reactions often involves screening various phosphine (B1218219) ligands and bases to achieve good yields. brynmawr.edu

For example, a hypothetical cross-coupling reaction for the synthesis of 2-(1-propenyl)-1,3-dithiane could involve the reaction of 2-lithio-1,3-dithiane with a propenyl halide or triflate in the presence of a palladium catalyst and a suitable ligand.

| Dithiane Component | Coupling Partner | Catalyst/Ligand | Product Type | Reference |

| 2-Phenyl-1,3-dithiane | Aryl Bromide | Pd(OAc)2 / NiXantphos | 2-Aryl-2-phenyl-1,3-dithiane | brynmawr.edu |

| 2-Lithio-1,3-dithiane | (S)-Epoxy bromide | (Not specified) | Epoxy-dithiane derivative | uwindsor.ca |

| 2-Lithio-1,3-dithiane | Enol triflate | (Not specified) | Alkylated dithiane | uwindsor.ca |

This table presents examples of coupling reactions involving 1,3-dithiane derivatives, highlighting the potential for forming complex molecules through C-C bond formation.

Reactivity and Mechanistic Investigations of 1,3 Dithiane, 2 1 Propenyl

Anionic Intermediates and their Chemical Transformations

The synthetic utility of 1,3-dithiane (B146892), 2-(1-propenyl)- is intrinsically linked to the generation and reaction of its corresponding carbanions. These intermediates, formed by deprotonation at the C2 position of the dithiane ring, exhibit umpolung reactivity, effectively reversing the normal electrophilic character of the carbon atom derived from a carbonyl group into a nucleophilic one.

Formation of 2-Lithio-2-(1-propenyl)-1,3-dithiane and Related Carbanions

The primary method for generating the key anionic intermediate, 2-lithio-2-(1-propenyl)-1,3-dithiane, involves the deprotonation of the parent compound, 1,3-dithiane, 2-(1-propenyl)-, at the C2 position. This is typically achieved by treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF), usually at low temperatures to prevent side reactions. The acidity of the C2 proton is significantly enhanced by the presence of the two adjacent sulfur atoms, which can stabilize the resulting negative charge through inductive effects and the use of their d-orbitals.

The formation of the lithiated species can often be visually confirmed, as solutions of analogous 2-vinyl-substituted 2-lithio-1,3-dithianes are known to be yellow. nih.gov This color change is indicative of the formation of the delocalized carbanion. The resulting 2-lithio-2-(1-propenyl)-1,3-dithiane is a powerful nucleophile, yet it is part of a vinylogous system, meaning the negative charge can be delocalized over the adjacent propenyl group. This leads to the existence of two resonant forms, with the negative charge located at the α-carbon (C2 of the dithiane ring) or the γ-carbon (the terminal carbon of the propenyl group). The regioselectivity of its subsequent reactions is a critical aspect of its chemistry.

Nucleophilic Additions to Electrophilic Substrates

The 2-lithio-2-(1-propenyl)-1,3-dithiane anion readily participates in nucleophilic addition reactions with a wide array of electrophilic compounds. The site of attack, either α or γ, is influenced by factors such as the nature of the electrophile, reaction temperature, and the presence of additives.

The reaction of 2-lithio-2-(1-propenyl)-1,3-dithiane with carbonyl compounds, such as aldehydes and ketones, is a common method for the formation of new carbon-carbon bonds and the synthesis of complex alcohols. The nucleophilic dithiane anion attacks the electrophilic carbonyl carbon, and subsequent aqueous workup protonates the resulting alkoxide to yield the corresponding alcohol.

| Entry | Dithiane Derivative | Carbonyl Compound | Product(s) | Observations |

| 1 | 2-Lithio-2-(1-propenyl)-1,3-dithiane | Benzaldehyde | Expected: α- and/or γ-addition products | Specific data not available in search results. Regioselectivity is a key variable. |

| 2 | 2-Lithio-2-(1-propenyl)-1,3-dithiane | Acetone | Expected: α- and/or γ-addition products | Specific data not available in search results. |

Alkylation of the 2-lithio-2-(1-propenyl)-1,3-dithiane anion with alkyl halides or sulfonates provides a direct route to more complex substituted dithianes. These reactions typically proceed via an SN2 mechanism, where the dithiane carbanion displaces a halide or sulfonate leaving group. Benzenesulfonates of primary alcohols have been shown to react smoothly with lithio derivatives of 1,3-dithiane at room temperature to afford 2-alkyl derivatives in high yields. youtube.comorganic-chemistry.org This method can be advantageous over the use of alkyl halides, particularly when the corresponding halide is less stable or accessible.

The regioselectivity of alkylation is again a crucial factor. Research on similar vinylogous systems has shown that reactions with alkyl halides can occur preferentially at the α-position. uwindsor.ca

| Entry | Dithiane Anion | Electrophile | Product(s) | Yield | Conditions |

| 1 | 2-Lithio-1,3-dithiane | 1-Bromobutane | 2-Butyl-1,3-dithiane | High | THF, low temp. |

| 2 | 2-Lithio-1,3-dithiane | Benzyl bromide | 2-Benzyl-1,3-dithiane | High | THF, low temp. |

| 3 | 2-Lithio-1,3-dithiane | Octyl benzenesulfonate | 2-Octyl-1,3-dithiane | 85% | THF, 25°C, 24h youtube.com |

The 2-lithio-2-(1-propenyl)-1,3-dithiane anion can also act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds and other Michael acceptors. masterorganicchemistry.comyoutube.comchemistrysteps.comlibretexts.org In these reactions, the nucleophilic dithiane anion adds to the β-carbon of the unsaturated system, leading to the formation of a new carbon-carbon bond and an enolate intermediate, which is then protonated upon workup.

The regioselectivity of the dithiane anion itself (α vs. γ attack) adds another layer of complexity to these reactions. Studies on related systems have shown that the γ-carbon of the vinylogous dithiane anion can preferentially attack the β-position of an enone, leading to a 1,6-addition product. This type of reactivity highlights the ability of the 2-(1-propenyl)-1,3-dithiane system to act as a homoenolate equivalent.

In addition to its role in classical nucleophilic additions, the 2-(1-propenyl)-1,3-dithiane system has the potential to participate in transition metal-catalyzed cross-coupling reactions. While specific examples involving 2-(1-propenyl)-1,3-dithiane are not prevalent in the provided search results, the palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes with aryl bromides has been reported. organic-chemistry.orgacs.org This reaction takes advantage of the acidity of the C2 proton to form an in-situ generated nucleophile that can undergo transmetalation to a palladium center, followed by reductive elimination to form the cross-coupled product.

A plausible, though not explicitly documented, reaction would be the palladium-catalyzed coupling of 2-lithio-2-(1-propenyl)-1,3-dithiane with vinyl or aryl halides. Such a reaction would provide a powerful method for the synthesis of complex diene and styrenyl dithiane derivatives. The general conditions for such couplings often involve a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base in an appropriate solvent. youtube.comnih.gov

| Entry | Dithiane Derivative | Coupling Partner | Catalyst/Ligand | Product Type |

| 1 | 2-Phenyl-1,3-dithiane | Aryl bromide | Pd(OAc)₂/NiXantphos | 2-Aryl-2-phenyl-1,3-dithiane organic-chemistry.org |

| 2 | 2-(1-Propenyl)-1,3-dithiane | Aryl halide (hypothetical) | Pd(0)/Phosphine | Arylated propenyl dithiane |

Cationic Intermediates and their Rearrangements

While specific studies on the cationic intermediates of 1,3-Dithiane, 2-(1-propenyl)- are not extensively documented, the behavior of related 2-substituted-1,3-dithianes provides valuable insights. The 2-(1,3-dithianyl) cation can act as an electrophile in certain reactions. uwindsor.ca The stability of such cationic species is influenced by the sulfur atoms, which can delocalize the positive charge. In the case of the 2-(1-propenyl) derivative, the adjacent double bond can further stabilize a cationic center at the 2-position through resonance.

Rearrangements involving such cationic intermediates could potentially lead to various products. For instance, a 1,2-hydride or alkyl shift could occur, although such processes would disrupt the stabilizing influence of the dithiane ring. More plausible rearrangements might involve the propenyl side chain, such as allylic shifts, leading to isomeric products. The specific pathways and products would be highly dependent on the reaction conditions and the nature of any other reagents present.

Radical Intermediates and Associated Reaction Pathways

The involvement of radical intermediates in the chemistry of 1,3-dithianes has been considered in various contexts. For instance, in reactions of 2-aryl-1,3-dithianes with [1.1.1]propellane, the formation of a 2-aryl-1,3-dithiyl radical was contemplated. nih.gov However, computational studies suggested that a two-electron pathway was more likely due to the high free energy of the radical intermediates. nih.govuchicago.edu

For 1,3-Dithiane, 2-(1-propenyl)-, the formation of a radical at the 2-position could be initiated by radical initiators like AIBN in the presence of reagents like n-Bu3SnH. uchicago.edu Once formed, this radical could undergo various reactions. Intramolecular cyclization onto the propenyl double bond is a potential pathway, leading to the formation of five- or six-membered rings, depending on the regioselectivity of the radical addition. Such radical cyclizations are a common strategy in organic synthesis. uchicago.edu Alternatively, the radical could be trapped by external radical scavengers or participate in intermolecular addition reactions. The regioselectivity of these processes would be governed by the stability of the resulting radical intermediates.

Sigmatropic Rearrangements and Cyclization Chemistry

The 2-(1-propenyl) substituent in 1,3-Dithiane, 2-(1-propenyl)- makes it a candidate for sigmatropic rearrangements. Specifically, a wikipedia.orgwikipedia.org-sigmatropic rearrangement could occur if a suitable ylide is formed adjacent to one of the sulfur atoms. wikipedia.org For example, deprotonation at a carbon adjacent to a sulfur atom that is also attached to an allylic group can lead to a wikipedia.orgwikipedia.org-Wittig rearrangement. libretexts.org In the context of the title compound, this would require modification to introduce a suitable group on one of the sulfur atoms.

More directly relevant are wikipedia.orgwikipedia.org-sigmatropic rearrangements, such as the Claisen or Cope rearrangements. wikipedia.orglibretexts.org While a classic Claisen rearrangement is not directly applicable, variations involving sulfur are known. If the propenyl group were part of a larger system, such as an allyl vinyl ether attached to the dithiane, a wikipedia.orgwikipedia.org-rearrangement could be a key bond-forming step. wikipedia.org

Computational Chemistry Studies of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms, including the structures of intermediates and transition states, as well as the electronic factors that control reactivity.

Energy Profiles and Transition State Analysis

While specific computational studies on the reaction mechanisms of 1,3-Dithiane, 2-(1-propenyl)- are scarce, studies on related systems offer a framework for understanding its potential reactivity. For instance, computational investigations into the reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane involved the calculation of energy profiles for different proposed pathways. nih.govnih.gov These studies revealed that a two-electron pathway involving anionic intermediates was energetically more favorable than a pathway involving radical intermediates. nih.gov A similar approach could be applied to reactions of 1,3-Dithiane, 2-(1-propenyl)-, for example, in its reaction with electrophiles or in potential pericyclic reactions.

Transition state analysis for a hypothetical wikipedia.orgwikipedia.org-sigmatropic rearrangement would likely reveal a five-membered, envelope-like transition state. wikipedia.org The stereochemical outcome of such a reaction, particularly the formation of a new C-C bond, can be predicted based on the preferred orientation of substituents in this transition state. wikipedia.org For cyclization reactions, computational modeling could help determine the relative energy barriers for different cyclization modes (e.g., 5-exo-trig vs. 6-endo-trig for a radical cyclization) and predict the most likely product.

Electronic Structure and Reactivity Predictions

The electronic structure of 1,3-Dithiane, 2-(1-propenyl)- is key to its reactivity. The sulfur atoms influence the electron distribution in the molecule, making the C2 proton acidic (pKa ≈ 31), allowing for easy deprotonation with a strong base like n-butyllithium to form a stable carbanion. youtube.comyoutube.com This carbanion is a potent nucleophile, a classic example of umpolung (polarity inversion) of the carbonyl group's reactivity. youtube.com

Computational methods like Density Functional Theory (DFT) can be used to calculate the molecular orbitals and electron density distribution. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important for predicting reactivity. For the 2-lithio derivative of 1,3-dithiane, the HOMO would be localized on the C2 carbanion, indicating its nucleophilic character. researchgate.net In reactions with electrophiles, the interaction between the HOMO of the dithiane anion and the LUMO of the electrophile would be the key orbital interaction.

Furthermore, computational studies can predict the relative stabilities of different conformations of the dithiane ring and the propenyl side chain, which can influence the stereochemical outcome of reactions. Natural Population Analysis can provide insights into the charge distribution within the molecule, further helping to rationalize its reactivity patterns. csic.es

Strategic Applications in Complex Organic Molecule Synthesis

Role as an Acyl Anion Equivalent in Directed Carbon-Carbon Bond Formation

The 1,3-dithiane (B146892) group is a classic example of a masked carbonyl functional group that enables a reversal of polarity, a concept known as "umpolung". scribd.comyoutube.com Normally, the carbon atom of a carbonyl group is electrophilic. However, when an aldehyde like crotonaldehyde (B89634) is converted to 2-(1-propenyl)-1,3-dithiane, the proton at the C2 position of the dithiane ring becomes acidic (pKa ≈ 31). youtube.com This acidity allows for its removal by a strong base, such as n-butyllithium, to generate a stabilized carbanion. scribd.comyoutube.com This carbanion, the 2-lithio-1,3-dithiane derivative, functions as a nucleophilic acyl anion equivalent. researchgate.netlibretexts.org

The negative charge is effectively stabilized by the two adjacent sulfur atoms, which can accommodate the charge through the use of their vacant d-orbitals. scribd.comresearchgate.net This nucleophilic species can then react with a wide array of electrophiles—such as alkyl halides, epoxides, and other carbonyl compounds—to form new carbon-carbon bonds. scribd.comyoutube.com Subsequent hydrolysis of the dithiane group, typically using reagents like mercuric salts, unmasks the carbonyl functionality, yielding a ketone or aldehyde. youtube.com

A key feature of the 2-(1-propenyl)-1,3-dithiane anion is its nature as a vinylogous system. Deprotonation can occur not only at the α-position (C2 of the dithiane ring) but also at the γ-position (the terminal methyl group of the propenyl chain). The regioselectivity of the reaction with electrophiles is dependent on various factors, including the specific electrophile and reaction conditions. uwindsor.ca For instance, reaction of the lithiated species with aldehydes has been shown to occur at the γ-position, demonstrating its utility as a homoenolate equivalent. uwindsor.ca

Contribution to Natural Product Total Synthesis

The unique reactivity of 2-(1-propenyl)-1,3-dithiane and related structures has been harnessed by synthetic chemists for the elegant construction of numerous biologically active natural products. researchgate.netorganic-chemistry.org

Construction of Polyketide Frameworks

Polyketides are a large and diverse class of natural products characterized by repeating β-hydroxy ketone or related functionalities. nih.gov They are assembled in nature from simple acyl-CoA extender units. nih.gov Synthetic strategies often mimic this logic by using small, functionalized building blocks. The 2-(1-propenyl)-1,3-dithiane unit is an effective three-carbon building block. The γ-alkylation of its lithiated anion with an electrophile, followed by hydrolysis of the dithiane, generates a β,γ-unsaturated ketone. This product contains the core structural motif found in many polyketide chains and can be further elaborated through subsequent reactions. The ability to introduce stereocenters during the addition reaction makes this a valuable tool for building up complex polyketide backbones. uwindsor.ca

Synthesis of Alkaloids and Terpenoids

The application of 2-(1-propenyl)-1,3-dithiane has proven particularly fruitful in the synthesis of specific pheromones and lactones, which can be classified within the broader terpenoid family. organic-chemistry.orgnih.govnih.govresearchgate.net A notable example is the synthesis of the insect pheromones (±)-eldanolide and (±)-trans-quercus lactone. uwindsor.ca In these syntheses, the crotyllithium compound generated from the deprotonation of 2-(1-propenyl)-1,3-dithiane reacts with aldehydes at the γ-position. This key carbon-carbon bond-forming step establishes the core framework of the target molecules. Subsequent hydrolysis of the resulting ketene (B1206846) dithioacetal intermediate furnishes the desired lactone products. uwindsor.ca

| Target Molecule | Key Reaction Step | Reference |

| (±)-Eldanolide | γ-Alkylation of lithiated 2-(1-propenyl)-1,3-dithiane with an aldehyde | uwindsor.ca |

| (±)-trans-Quercus lactone | γ-Alkylation of lithiated 2-(1-propenyl)-1,3-dithiane with an aldehyde | uwindsor.ca |

This strategy highlights the efficiency of using the dithiane as a compact and reactive module for introducing a functionalized carbon chain in the total synthesis of complex natural products.

Stereoselective Synthesis of Complex Molecular Architectures

Achieving control over stereochemistry is a central challenge in organic synthesis. The 2-(1-propenyl)-1,3-dithiane scaffold and its derivatives offer avenues for stereoselective transformations. organic-chemistry.org By converting the dithiane to a chiral 1,3-dithiane-1-oxide, it can be used as a chiral auxiliary. acs.orgresearchgate.net Electrophilic reactions of the corresponding allylic anion can proceed with high diastereoselectivity, allowing for the controlled installation of new stereocenters. acs.org For example, reactions of the lithiated 2-propenyl-1,3-dithiane 1-oxide with aldehydes and alkyl halides have been shown to yield products with specific, predictable stereochemistry. acs.org This methodology provides a powerful route to enantiomerically enriched building blocks essential for the synthesis of complex, chiral molecules. researchgate.net

Utilization in Heterocycle Synthesis

Heterocyclic compounds are integral to medicinal chemistry and materials science. Ketene dithioacetals, which are readily derived from the γ-alkylation of 2-(1-propenyl)-1,3-dithiane, can participate in cycloaddition reactions to form heterocycles. uwindsor.ca Specifically, they can function as heterodienophiles in intramolecular Diels-Alder reactions. This strategy was famously employed in the stereospecific total synthesis of (+)-nepetalactone, the active compound in catnip. uwindsor.ca In this synthesis, a precursor containing a ketene dithioacetal moiety underwent an intramolecular [4+2] cycloaddition to construct the core heterocyclic ring system of the target molecule. Hydrolysis of the resulting dithioortholactone then yielded the final product. uwindsor.ca This demonstrates the utility of dithiane-based reagents in constructing complex cyclic systems containing heteroatoms.

Assembly of Bicyclo[1.1.1]pentane Derivatives

Bicyclo[1.1.1]pentanes (BCPs) have gained significant attention as rigid scaffolds and bioisosteres for phenyl rings in medicinal chemistry. nih.govresearchgate.net The synthesis of functionalized BCPs is therefore an area of active research. A general method has been developed for the synthesis of BCP-containing dithianes through the reaction of 2-substituted-1,3-dithianes with [1.1.1]propellane. nih.gov While the published scope has focused heavily on 2-aryl-1,3-dithianes, the underlying mechanism suggests that other derivatives, including those with alkenyl substituents like 2-(1-propenyl)-1,3-dithiane, could participate in this transformation. The reaction proceeds via the addition of the dithiane pronucleophile across the strained central bond of propellane. nih.govresearchgate.net The resulting BCP-dithiane adduct is a versatile intermediate. The dithiane group can be deprotected to reveal a ketone, providing access to BCP-ketones, which are valuable pharmacophores. nih.gov This methodology opens a pathway to incorporate the unique three-dimensional structure of the BCP core into molecules using dithiane chemistry. chemrxiv.orgsemanticscholar.org

Multifunctional Linchpin Coupling Strategies in Synthetic Design

A pivotal strategy involves the deprotonation of 2-(1-propenyl)-1,3-dithiane to generate a stabilized allylic anion. This nucleophile exhibits dual reactivity, with the potential for electrophilic attack at either the α- or γ-position relative to the dithiane ring. The regioselectivity of this coupling can often be controlled by the choice of reaction conditions and the nature of the electrophile, enabling the targeted construction of specific carbon skeletons.

A notable example of this strategy is the deprotonation of 2-(1-propenyl)-1,3-dithiane (624) to form the corresponding crotyllithium compound (625). This lithiated species has been shown to react with aldehydes preferentially at the γ-position, leading to the formation of γ-adducts (626). uwindsor.ca This selective coupling provides a powerful tool for the synthesis of complex natural products.

Subsequent hydrolysis of the dithiane moiety in the coupled products unmasks a carbonyl group, revealing a new functional handle for further elaboration. This sequence of γ-alkylation followed by hydrolysis has been successfully employed in the expedient syntheses of various natural products, including the insect pheromones (±)-trans-quercus lactone (627) and (±)-eldanolide (628). uwindsor.ca The reaction pathway, as illustrated in Scheme 134 of the cited literature, highlights the efficiency of using 2-(1-propenyl)-1,3-dithiane as a three-carbon linchpin to connect two different molecular fragments. uwindsor.ca

The ability to control the regioselectivity of the coupling reaction is a critical aspect of these strategies. While γ-alkylation is observed with aldehydes, reactions with other electrophiles, such as methyl iodide, have been shown to occur at the α-position. uwindsor.ca This differential reactivity underscores the nuanced control that can be exerted over the bond-forming process, further expanding the synthetic utility of this versatile building block.

The following table summarizes the key transformations involving 2-(1-propenyl)-1,3-dithiane as a linchpin in the synthesis of natural products.

| Precursor | Reagent | Electrophile | Product | Application |

| 2-(1-propenyl)-1,3-dithiane (624) | n-BuLi | Aldehydes | γ-Adduct (626) | Synthesis of (±)-trans-quercus lactone (627) and (±)-eldanolide (628) uwindsor.ca |

This strategic use of 2-(1-propenyl)-1,3-dithiane as a multifunctional linchpin exemplifies a powerful approach in modern organic synthesis, enabling the rapid and controlled assembly of intricate molecular architectures.

Derivatization and Subsequent Transformations of the 1,3 Dithiane, 2 1 Propenyl Moiety

Cleavage and Deprotection Methodologies

The regeneration of the parent carbonyl compound from its 1,3-dithiane (B146892) derivative is a crucial step in many synthetic pathways. Various methods have been developed for this deprotection, which can be broadly categorized into oxidative, hydrolytic, and metal-mediated approaches.

Oxidative cleavage is a common and effective strategy for the deprotection of 1,3-dithianes. These methods typically involve the oxidation of the sulfur atoms, which facilitates the subsequent hydrolysis to the carbonyl compound.

A variety of oxidizing agents have been employed for this purpose. Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are effective for the oxidative hydrolysis of 1,3-dithianes. acs.org The use of NCS in the presence of silver ions is particularly advantageous for unsaturated dithianes as it does not affect olefinic linkages. acs.org Other reagents include bis(trifluoroacetoxy)iodobenzene, which is useful for the deprotection of dithiane-containing alkaloids. organic-chemistry.orgscribd.com

The combination of poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS] or N,N,N,'N'-tetrabromobenzene-1,3-disulfonamide [TBBDA] with water under solvent-free conditions provides an efficient and mild method for the deprotection of 1,3-dithianes at room temperature. arkat-usa.org Additionally, a system of hydrogen peroxide activated by an iodine catalyst in water with a surfactant has been shown to deprotect 1,3-dithianes under neutral conditions without significant over-oxidation. organic-chemistry.org

Photochemical methods have also been explored. The photodeprotection of 1,3-dithianes can be achieved in the presence of a thiapyrylium sensitizer. acs.org This process involves electron transfer from the dithiane to the triplet sensitizer, leading to the formation of a dithiane radical cation which then undergoes further reactions to yield the carbonyl compound. acs.org

Table 1: Selected Oxidative Deprotection Methods for 1,3-Dithianes

| Reagent/System | Conditions | Substrate Scope | Reference |

| N-Chlorosuccinimide/Silver Ion | Aqueous Acetonitrile (B52724) or Acetone | Advantageous for unsaturated dithianes | acs.org |

| Bis(trifluoroacetoxy)iodobenzene | Non-chromatographic purification | Ideal for labile alkaloids | organic-chemistry.orgscribd.com |

| PBBS or TBBDA/Water | Solvent-free, room temperature | Aromatic, aliphatic, and α,β-unsaturated aldehydes and ketones | arkat-usa.org |

| H₂O₂/I₂/SDS | Water, neutral pH | Tolerates various protecting groups | organic-chemistry.org |

| Thiapyrylium Sensitizer | Photochemical (Visible Light) | Aryl dithianes | acs.org |

Hydrolytic methods for the cleavage of 1,3-dithianes often require prior activation of the dithiane ring. A common strategy involves the oxidation of the dithiane to its corresponding monosulfoxide. thieme-connect.comresearchgate.net This transformation enhances the susceptibility of the dithiane to acid-catalyzed hydrolysis. The oxidation can be achieved with reagents like tert-butyl hydroperoxide, and subsequent treatment with an acid in a solvent such as acetonitrile leads to the efficient formation of the parent carbonyl compound. thieme-connect.comresearchgate.net The rate of this hydrolysis can be influenced by the electronic nature of the substituents on the dithiane ring. thieme-connect.com

Direct hydrolysis without prior oxidation is generally less effective due to the high stability of the 1,3-dithiane group under both acidic and basic conditions. asianpubs.org However, methods using a mixture of polyphosphoric acid and acetic acid have been reported to facilitate the deprotection of 1,3-dithianes under mild conditions. asianpubs.org

Table 2: Hydrolytic Deprotection Methods for 1,3-Dithianes

| Reagent/System | Conditions | Key Feature | Reference |

| tert-Butyl Hydroperoxide followed by Acid | Acetonitrile | Two-step process via monosulfoxide | thieme-connect.comresearchgate.net |

| Polyphosphoric Acid/Acetic Acid | 20-45 °C | Mild, direct hydrolysis | asianpubs.org |

Metal-based reagents are widely used for the cleavage of 1,3-dithianes. Mercury(II) salts, such as mercuric chloride and mercuric oxide, have been historically important in these deprotection reactions. acs.orguwindsor.ca The mechanism involves coordination of the mercury(II) ion to the sulfur atoms, which facilitates the hydrolysis of the thioacetal. The efficiency of mercury(II)-promoted hydrolysis can be dependent on the substitution pattern at the C2 position of the dithiane ring. acs.org For instance, 2,2-dialkyl-1,3-dithianes often undergo faster hydrolysis than 2-monoalkyl derivatives. acs.org

Due to the toxicity of mercury compounds, alternative metal-based reagents have been developed. These include salts of copper(II), bismuth(III), zinc(II), zirconium(IV), and cerium(III). asianpubs.orgresearchgate.net For example, copper(II) salts under solvent-free conditions have been shown to be effective for the deprotection of 1,3-dithianes. researchgate.net

Table 3: Selected Metal-Mediated Deprotection Methods for 1,3-Dithianes

| Reagent | Conditions | Notes | Reference |

| Mercury(II) Chloride | Aqueous solvents | Historically significant, but toxic | acs.orguwindsor.ca |

| Mercury(II) Nitrate Trihydrate | Solid-state, grinding | Fast and efficient, but uses a toxic metal | nih.gov |

| Copper(II) Salts | Solvent-free | A less toxic alternative to mercury salts | researchgate.net |

| Cerium(III) Chloride Heptahydrate-Sodium Iodide | Acetonitrile | Effective for a range of dithianes | arkat-usa.org |

Functional Group Interconversions of the Propenyl Moiety

The 1-propenyl side chain of 2-(1-propenyl)-1,3-dithiane is amenable to a variety of functional group transformations, including both oxidative and reductive processes. These reactions allow for the elaboration of the side chain into other useful functional groups while the dithiane moiety serves as a masked carbonyl group.

The double bond of the propenyl group can undergo various oxidative reactions. Standard methods for alkene oxidation can be applied, although care must be taken to avoid unintended oxidation of the sulfur atoms in the dithiane ring.

For example, epoxidation of the alkene can be achieved using peroxy acids. The resulting epoxide can then be subjected to further transformations. Dihydroxylation to form a diol is another common transformation, which can be carried out using reagents like osmium tetroxide or potassium permanganate (B83412) under controlled conditions. Oxidative cleavage of the double bond, for instance through ozonolysis, would lead to the formation of an aldehyde and acetaldehyde, effectively shortening the side chain.

The double bond of the propenyl group can be readily reduced to a propyl group. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere is a standard method for this transformation. This reduction is typically clean and high-yielding.

Alternatively, non-catalytic reduction methods can also be employed. The choice of reducing agent would depend on the presence of other functional groups in the molecule.

Halogenation and Hydrofunctionalization Reactions

The propenyl substituent in 2-(1-propenyl)-1,3-dithiane offers a site for various electrophilic additions, including halogenation and hydrofunctionalization. These reactions are crucial for the further elaboration of the dithiane moiety, introducing new functional groups that can be used in subsequent synthetic transformations. Research in this area has often focused on the corresponding sulfoxide (B87167) derivative, 2-(1-propenyl)-1,3-dithiane 1-oxide, which provides valuable insights into the reactivity of the carbon-carbon double bond.

Electrophilic attack on the unsymmetrical double bond of these systems can, in principle, lead to two regioisomers. The regioselectivity of these reactions is influenced by both electronic and steric factors, including the nature of the electrophile and the presence of the dithiane ring and its potential oxidation state.

In a study on the electrophilic reactions of 2-propenyl-1,3-dithiane 1-oxide, it was observed that the reactions with various electrophiles, including those that would lead to halogenated and hydrofunctionalized products, proceed with a high degree of regioselectivity. acs.orgdocumentsdelivered.comacs.org The attack of the electrophile generally occurs at the γ-position of the propenyl group (the terminal carbon of the double bond), leading to the formation of a stabilized carbocation at the α-position, adjacent to the dithiane ring. acs.org This regioselectivity is attributed to the ability of the sulfur atoms to stabilize the adjacent positive charge.

The stereochemistry of these additions is also a significant aspect. For instance, the reaction of 2-propenyl-1,3-dithiane 1-oxide with electrophiles has been shown to occur predominantly on the face of the double bond that is syn to the sulfinyl group in the axial conformation of the dithiane ring. acs.org

While specific examples of halogenation and hydrofunctionalization of the non-oxidized 2-(1-propenyl)-1,3-dithiane are not extensively documented in readily available literature, the principles observed with the sulfoxide analog suggest that similar regiochemical outcomes would be expected. The following table summarizes the expected products from these reactions based on established reactivity patterns of similar compounds.

| Reagent | Reaction Type | Predicted Major Product | Notes |

|---|---|---|---|

| Br₂ | Halogenation | 2-(1,2-Dibromopropyl)-1,3-dithiane | Electrophilic addition of bromine across the double bond. |

| N-Bromosuccinimide (NBS) in H₂O | Halohydrin Formation | 2-(1-Bromo-2-hydroxypropyl)-1,3-dithiane | Markovnikov-type addition of Br and OH. |

| HCl | Hydrohalogenation | 2-(2-Chloropropyl)-1,3-dithiane | Markovnikov addition of H and Cl across the double bond. |

| HBr | Hydrohalogenation | 2-(2-Bromopropyl)-1,3-dithiane | Markovnikov addition of H and Br across the double bond. |

| BH₃; then H₂O₂, NaOH | Hydroboration-Oxidation | 2-(1-Hydroxypropyl)-1,3-dithiane | Anti-Markovnikov addition of H and OH across the double bond. |

Ring Modification and Expansion of the Dithiane System

The 1,3-dithiane ring, while often employed as a stable protecting group, can also be the subject of synthetic transformations, including ring modification and expansion. These strategies can lead to the formation of larger, sulfur-containing heterocyclic systems, which are of interest in various areas of chemistry. For derivatives like 2-(1-propenyl)-1,3-dithiane, such modifications can be coupled with transformations of the side chain to create complex molecular architectures.

Several general methodologies for the expansion of cyclic systems can be conceptually applied to the 1,3-dithiane framework. These include reactions that proceed via the formation of an exocyclic functional group that can then participate in a rearrangement to incorporate an additional atom into the ring.

One such strategy is the Tiffeneau-Demjanov rearrangement . numberanalytics.comwikipedia.orgwikipedia.org This reaction sequence typically involves the conversion of a cyclic ketone to a one-carbon larger ring. In the context of a dithiane, this would first require the deprotection of the dithiane to the corresponding carbonyl group. However, a modified approach could involve the transformation of the 2-(1-propenyl) substituent into a 2-(1-amino-2-hydroxyethyl) group. Diazotization of the amino group would then be expected to induce a ring expansion of the dithiane core, although such a specific application to a dithiane system is not commonly reported and would represent a novel synthetic approach.

Another potential avenue for ring expansion involves the use of diazomethane (B1218177) or related reagents. While often used for the expansion of cyclic ketones, the insertion of a methylene (B1212753) group into a C-S bond of the dithiane ring, though not a conventional approach, could be explored under specific catalytic conditions.

More contemporary methods for the synthesis of medium and large rings often employ ring-closing metathesis (RCM) . This powerful reaction could be applied to a derivative of 2-(1-propenyl)-1,3-dithiane that has been further functionalized with a terminal alkene. For instance, alkylation of the C2 position (after deprotonation) with an allyl halide would introduce a second alkenyl chain. Subsequent RCM could then be used to form a larger ring containing the dithiane moiety. The size of the resulting ring would be dependent on the length of the tether connecting the two double bonds.

The following table outlines some plausible, albeit in some cases hypothetical, strategies for the ring expansion of a 2-substituted 1,3-dithiane, which could be adapted from the title compound.

| Methodology | Required Precursor from 2-(1-propenyl)-1,3-dithiane | Key Reagents | Potential Product | Notes |

|---|---|---|---|---|

| Tiffeneau-Demjanov Type Rearrangement | 2-(1-Amino-2-hydroxyethyl)-1,3-dithiane | NaNO₂, HCl | 1,4-Dithiepan-2-one | Hypothetical application; would involve rearrangement with concomitant ring expansion. |

| Ring-Closing Metathesis (RCM) | 2-Allyl-2-(1-propenyl)-1,3-dithiane | Grubbs' Catalyst | Bicyclic thiepine (B12651377) derivative | A versatile method for forming various ring sizes depending on the diene precursor. acs.org |

| Sulfur Ylide Rearrangement | 2-(Epoxymethyl)-1,3-dithiane | Base | Expanded thionane derivative | Involves formation of a sulfur ylide followed by a documentsdelivered.comnih.gov-sigmatropic rearrangement. acs.org |

These approaches highlight the potential of the 2-(1-propenyl)-1,3-dithiane scaffold as a starting point for the synthesis of more complex, larger sulfur-containing heterocycles. While direct experimental data for these transformations on the title compound may be limited, the principles from related systems provide a strong foundation for future research in this area. nih.govnih.gov

Analytical Methodologies for Mechanistic Elucidation in Research Contexts

Spectroscopic Techniques for Reaction Monitoring and Intermediate Characterization

Spectroscopic methods are indispensable for the real-time monitoring of reactions and the characterization of fleeting intermediates. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools in this endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful for elucidating the structure of 2-(1-propenyl)-1,3-dithiane and its derivatives. In the context of reaction monitoring, NMR can track the disappearance of starting materials and the appearance of products over time. For instance, low-temperature ¹³C NMR has been employed to study lithiated 1,3-dithiane (B146892) reagents, providing information on their structure and reactivity. researchgate.net The chemical shifts, coupling constants, and integration of signals in an NMR spectrum offer a detailed picture of the molecular framework.

For example, in the ¹H NMR spectrum of a related compound, 2-phenyl-1,3-dithiane, specific signals correspond to the different protons within the molecule, allowing for structural confirmation. Similarly, the ¹H NMR spectrum of 1,3-dithiane itself shows characteristic peaks for the protons in the ring system. spectrabase.comchemicalbook.comspectrabase.com The analysis of paramagnetically shifted signals in the ¹H NMR spectra of metal complexes with dithiane-containing ligands can provide insights into the electronic structure and geometry of these intermediates. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying functional groups and has been used to study the conformational properties of dithiane derivatives. nih.gov For example, the IR spectra of 1,3-dithiane-1-oxide have been recorded in various phases to understand its conformational equilibrium. nih.gov The presence or absence of specific absorption bands can indicate the progress of a reaction, such as the formation or disappearance of a carbonyl group or a carbon-carbon double bond. The gas-phase IR spectrum of the parent 1,3-dithiane provides a reference for the characteristic vibrational modes of the dithiane ring. nist.gov

X-ray Absorption and Emission Spectroscopy

Advanced techniques like sulfur K-edge X-ray absorption spectroscopy (XAS) and sulfur Kβ X-ray emission spectroscopy (XES) are emerging as valuable tools for probing the electronic structure of organosulfur compounds. researchgate.netrsc.orgosti.gov These methods can provide detailed information about the oxidation state and chemical environment of the sulfur atoms, which is crucial for understanding redox processes and the nature of bonding in reaction intermediates. researchgate.netrsc.orgosti.gov

Table 1: Spectroscopic Data for 1,3-Dithiane and Related Compounds

| Compound | Technique | Key Observations | Reference |

|---|---|---|---|

| 2-Lithio-1,3-dithiane | Low-temperature ¹³C NMR | Provides information on the structure and relative acidity of C-2 hydrogens. | researchgate.net |

| 1,3-Dithiane | ¹H NMR | Characteristic signals for ring protons. | chemicalbook.comspectrabase.com |

| 1,3-Dithiane | Gas-Phase IR | Shows characteristic vibrational modes of the dithiane ring. | nist.gov |

| 1,3-Dithiane-1-oxide | IR Spectroscopy | Used to study conformational equilibrium between chair and boat forms. | nih.gov |

| Organosulfur Compounds | Sulfur K-edge XAS & Kβ XES | Elucidates sulfur speciation and electronic structure. | researchgate.netrsc.orgosti.gov |

Chromatographic Methods for Separation and Purity Assessment in Synthetic Studies

Chromatographic techniques are essential for the separation of complex mixtures and the assessment of purity in synthetic organic chemistry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile compounds. In the context of reactions involving dithianes, GC-MS can be used to separate and identify products and byproducts. nih.govnih.gov The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, aiding in its identification. nih.gov For instance, GC-MS is used to analyze the products of reactions involving the cleavage of organosulfur compounds. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purification and analysis of a wide range of organic compounds, including those that are not volatile enough for GC. google.comnih.gov In synthetic studies, preparative HPLC is often used to isolate pure compounds from reaction mixtures. google.com Analytical HPLC, on the other hand, is used to determine the purity of a sample and to monitor the progress of a reaction. researchgate.net Different stationary phases, such as C8 and C18, can be used in reversed-phase HPLC to achieve optimal separation based on the polarity of the analytes. nih.gov

Thin-Layer Chromatography (TLC)

TLC is a simple and rapid method for monitoring reactions and assessing the purity of fractions collected during column chromatography. researchgate.netrsc.org The progress of a reaction can be followed by spotting the reaction mixture on a TLC plate at different time intervals and observing the appearance of product spots and the disappearance of reactant spots. nih.gov

Table 2: Chromatographic Methods in the Analysis of Dithiane-Related Syntheses

| Technique | Application | Observations | Reference |

|---|---|---|---|

| GC-MS | Product Identification | Separates and identifies volatile reaction products and byproducts based on retention time and mass spectra. | nih.govnih.govnih.gov |

| HPLC | Purification and Purity Assessment | Separates compounds based on polarity for purification (preparative) and purity checks (analytical). | google.comnih.govresearchgate.net |

| TLC | Reaction Monitoring | Provides a quick visual assessment of reaction progress and compound separation. | researchgate.netrsc.orgnih.gov |

X-ray Crystallography in Structural Analysis of Key Intermediates

X-ray crystallography provides unambiguous proof of molecular structure by determining the arrangement of atoms in a single crystal. This technique is invaluable for the definitive characterization of key reaction intermediates and final products.

The crystal structures of several 1,3-dithiane derivatives have been determined, offering precise information on bond lengths, bond angles, and conformation. nih.govnih.gov For example, the crystal structure of 2-(pyrene-1-yl)-1,3-dithiane reveals that the dithiane ring adopts a chair conformation. nih.gov This kind of detailed structural information is crucial for understanding the stereochemical outcomes of reactions and for validating theoretical models.

In the context of mechanistic studies, obtaining a crystal structure of a stable intermediate can provide profound insights into the reaction pathway. While it can be challenging to crystallize reactive intermediates, the structural data from stable analogs can be used to infer the structures of more transient species. The Cambridge Structural Database is a repository for such crystal structure data. nih.gov

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of new catalytic systems is crucial for unlocking the full potential of 1,3-dithiane (B146892), 2-(1-propenyl)- and related dithiane derivatives. Research is increasingly focused on designing catalysts that offer greater control over reactivity and selectivity, particularly in asymmetric synthesis.

Palladium-catalyzed asymmetric allylic substitution reactions using 1,3-dithianes as acyl anion equivalents have shown promise, yielding products with high enantioselectivity. acs.org Future work will likely involve the exploration of other transition metal catalysts, such as those based on rhodium or iridium, to broaden the scope of these transformations. The design of chiral ligands will be paramount in achieving high levels of stereocontrol. For instance, the development of bifunctional catalysts, which can activate both the dithiane and the electrophile, could lead to highly efficient and selective reactions. youtube.com

Furthermore, the use of organocatalysis presents a powerful, metal-free alternative. youtube.com Chiral amines, such as proline and its derivatives, have been successfully employed in enantioselective reactions involving carbonyl compounds and could be adapted for reactions with dithianes. youtube.com The development of new organocatalysts that can effectively activate the C-H bond adjacent to the sulfur atoms in 2-(1-propenyl)-1,3-dithiane would open up new avenues for direct functionalization without the need for strong bases.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of dithiane chemistry into continuous flow and automated synthesis platforms represents a significant step towards more efficient and reproducible chemical manufacturing. youtube.com Flow chemistry offers several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the ability to easily scale up reactions.

For the synthesis of molecules using 2-(1-propenyl)-1,3-dithiane, flow reactors can be designed to perform sequential deprotonation and electrophilic trapping steps in a continuous manner. This would minimize the handling of pyrophoric reagents like n-butyllithium and allow for precise control over reaction times and temperatures, potentially leading to higher yields and purities. youtube.com

Automated synthesis platforms, which combine robotics with artificial intelligence, are being developed to accelerate the discovery and optimization of new reaction pathways. youtube.com These systems can perform a large number of experiments in parallel, systematically varying reaction parameters to identify optimal conditions. By incorporating 1,3-dithiane building blocks into these automated workflows, researchers can rapidly explore new synthetic routes to complex molecules. youtube.comnih.gov This data-driven approach, coupled with the modularity of dithiane chemistry, has the potential to significantly shorten the time required to synthesize new drug candidates and other valuable compounds. youtube.com

Exploration of Sustainable and Green Chemical Approaches in Dithiane Chemistry

The principles of green chemistry are increasingly influencing the direction of synthetic organic chemistry, and dithiane chemistry is no exception. mdpi.com Future research will focus on developing more environmentally friendly methods for the synthesis and manipulation of 1,3-dithiane, 2-(1-propenyl)-.

One key area of focus is the replacement of hazardous reagents and solvents. For example, traditional methods for the deprotection of dithianes often employ toxic heavy metal salts. wordpress.com Greener alternatives are being explored, such as using hypervalent iodine reagents or catalytic amounts of iodine with an oxidant like hydrogen peroxide. wordpress.comorganic-chemistry.org The use of solvent-free reaction conditions, often in combination with microwave irradiation or mechanochemistry (ball milling), is another promising approach to reduce waste and energy consumption. mdpi.comresearchgate.net

The development of recyclable catalysts is also a major goal. researchgate.net Heterogeneous catalysts, such as acids supported on silica (B1680970) gel or clays, can be easily separated from the reaction mixture and reused, making the process more economical and sustainable. organic-chemistry.orgresearchgate.net The use of water as a solvent, where possible, is another key aspect of green chemistry that is being investigated for dithiane reactions. organic-chemistry.org

| Green Chemistry Approach | Description | Potential Benefit |

| Alternative Reagents | Replacing toxic heavy metals with reagents like hypervalent iodine. wordpress.comorganic-chemistry.org | Reduced toxicity and environmental impact. |

| Solvent-Free Conditions | Utilizing microwave irradiation or mechanochemistry to avoid solvents. mdpi.comresearchgate.net | Minimized waste and energy usage. |

| Recyclable Catalysts | Employing solid-supported catalysts for easy separation and reuse. organic-chemistry.orgresearchgate.net | Increased economic viability and sustainability. |

| Aqueous Reactions | Using water as a reaction solvent. organic-chemistry.org | Reduced reliance on volatile organic compounds. |

Expanding the Scope of Umpolung Reactivity for Advanced Building Blocks

The concept of "umpolung," or the reversal of polarity, is the cornerstone of dithiane chemistry, allowing the carbonyl carbon to act as a nucleophile. organic-chemistry.orgquimicaorganica.orgyoutube.com Future research will aim to expand the scope of this powerful strategy to create more complex and valuable building blocks.

While the reaction of lithiated dithianes with simple electrophiles is well-established, there is growing interest in using them in more sophisticated transformations. nih.govresearchgate.net This includes their application in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. The development of new linchpin strategies, where a dithiane derivative connects two or more advanced fragments, will be crucial for the efficient synthesis of complex natural products. nih.govresearchgate.net

Furthermore, researchers are exploring the reactivity of substituted dithianes beyond the C2 position. For instance, deprotonation at the γ-position of 2-(1-propenyl)-1,3-dithiane can lead to the formation of ketene (B1206846) dithioacetals, which are versatile intermediates for the synthesis of butenolides and other heterocyclic systems. uwindsor.ca The development of methods for the regioselective functionalization of the dithiane ring itself could also lead to new classes of building blocks with unique reactivity profiles. The use of dithianes as precursors to other functional groups, such as difluoromethyl groups, is another area of active investigation. organic-chemistry.org

Ultimately, the continued exploration of umpolung reactivity will enable the synthesis of increasingly sophisticated molecular architectures from simple and readily available starting materials. beilstein-journals.orgnih.gov

Q & A

Q. What are the common synthetic routes for 2-(1-propenyl)-1,3-dithiane derivatives, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves thioacetalization reactions using 1,3-dithiane derivatives as precursors. For example, 2-(1-propenyl) substituents can be introduced via nucleophilic addition or substitution reactions under anhydrous conditions. Optimizing solvent polarity (e.g., dichloromethane or THF) and temperature (0–25°C) enhances regioselectivity and minimizes side reactions like disulfide formation . Catalytic bases (e.g., K₂CO₃) may stabilize intermediates, improving yields up to 75–85% .

Q. How is the crystal structure of 1,3-dithiane derivatives characterized, and what conformational insights are critical for reactivity?

- Methodological Answer : X-ray crystallography reveals that the 1,3-dithiane ring adopts a chair conformation, with substituents (e.g., propenyl or aryl groups) influencing ring puckering and dihedral angles. For example, bulky substituents at the 2-position cause axial-to-equatorial shifts, altering steric interactions and electronic environments . Crystal packing often involves weak C–H⋯S or C–H⋯π interactions, which stabilize the lattice but do not significantly affect solution-phase reactivity .

Q. What analytical techniques are used to confirm the purity and identity of 2-(1-propenyl)-1,3-dithiane?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular composition. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, resolves substituent orientation and ring conformation. For example, vicinal coupling constants (³JHH) in ¹H NMR indicate axial/equatorial proton arrangements . Infrared (IR) spectroscopy identifies sulfur-related vibrations (e.g., C–S stretches at 600–700 cm⁻¹) .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C or ²H) of 1,3-dithiane derivatives aid in mechanistic studies?

- Methodological Answer : ¹³C-labeled 1,3-dithiane derivatives are synthesized from isotopically enriched precursors (e.g., [¹³C]methyl phenyl sulfoxide) in a two-step process involving sulfoxide reduction and cyclization . Labeled compounds enable tracking of formaldehyde anion equivalents in C–C bond-forming reactions (e.g., Corey-Seebach alkylation) via isotopic tracing in NMR or mass spectrometry . Deuterium labeling further probes kinetic isotope effects in ring-opening reactions .

Q. What computational methods are used to predict the reactivity of 2-(1-propenyl)-1,3-dithiane in organocatalytic systems?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for ring-opening or nucleophilic attack. Substituent effects are analyzed via frontier molecular orbital (FMO) theory, where electron-withdrawing groups lower the LUMO energy, enhancing electrophilicity at the dithiane sulfur atoms . Molecular dynamics simulations predict solvent effects on conformational stability .

Q. How do conflicting reports on the mutagenicity of 1,3-dithiane derivatives inform experimental design for toxicity studies?

Q. What strategies resolve contradictions in the reported biological origins of 1,3-dithiane (e.g., Maillard product vs. Allium metabolite)?

- Methodological Answer : Use isotope-ratio mass spectrometry (IRMS) to distinguish biosynthetic pathways. For example, ¹³C/¹²C ratios differ between thermally generated Maillard products (e.g., in beef extracts) and enzymatically derived Allium metabolites . Solid-phase microextraction (SPME) coupled with GC-MS identifies volatile sulfur compounds in complex matrices (e.g., garlic vs. cooked meat) .

Application-Oriented Questions

Q. How can 2-(1-propenyl)-1,3-dithiane serve as a synthon in asymmetric catalysis?

- Methodological Answer : The propenyl group enables π-allyl coordination to transition metals (e.g., Pd or Rh), facilitating asymmetric alkylation. Chiral ligands (e.g., BINAP) induce enantioselectivity in allylic substitution reactions. For example, Pd-catalyzed couplings with Grignard reagents yield enantiomerically enriched tertiary alcohols (up to 90% ee) .

Q. What role does 1,3-dithiane play in food chemistry, and how is its formation modulated during thermal processing?

- Methodological Answer : 1,3-Dithiane forms via sulfur-containing Maillard reactions between cysteine and reducing sugars at >100°C. Its concentration in food models (e.g., beef extracts) is quantified using LC-MS/MS with multiple reaction monitoring (MRM). Reaction kinetics are studied by varying pH (5–8), temperature (100–150°C), and water activity (aw = 0.3–0.7) .

Tables for Key Data

Table 1. Selected Physicochemical Properties of 1,3-Dithiane Derivatives

Table 2. Mutagenicity Data for 1,3-Dithiane in S. typhimurium

| Strain | Metabolic Activation | Revertants/µmol (Mean ± SD) | Reference |

|---|---|---|---|

| TA98 | – | 420 ± 35 | |

| TA100 | +S9 mix | 210 ± 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.